ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
Overview
Description
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: is a complex organic compound with the molecular formula C19H19ClN2O4S . This compound is characterized by its unique structure, which includes a benzoate ester, a chlorinated methoxybenzoyl group, and a carbamothioyl linkage. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, including electrophilic aromatic substitution and esterification reactions The final step involves the esterification of the resulting compound with isopropyl alcohol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ISOPROPYL 4-METHYLBENZOATE: Similar in structure but lacks the chlorinated methoxybenzoyl and carbamothioyl groups.
ISOPROPYL 4-HYDROXYBENZOATE: Contains a hydroxy group instead of the methoxybenzoyl and carbamothioyl groups.
Uniqueness: ISOPROPYL 4-({[(5-CHLORO-2-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific research applications where these properties are advantageous .
Properties
IUPAC Name |
propan-2-yl 4-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-11(2)26-18(24)12-4-7-14(8-5-12)21-19(27)22-17(23)15-10-13(20)6-9-16(15)25-3/h4-11H,1-3H3,(H2,21,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQXRDMTUDXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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